molecular formula C6H14NOP B2754552 1-Methyl-1-oxo-1lambda5-phosphinan-4-amine CAS No. 2375269-75-1

1-Methyl-1-oxo-1lambda5-phosphinan-4-amine

Cat. No. B2754552
CAS RN: 2375269-75-1
M. Wt: 147.158
InChI Key: ZESRJTWHNINLRI-UHFFFAOYSA-N
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Description

“1-Methyl-1-oxo-1lambda5-phosphinan-4-amine” is a chemical compound with the molecular formula C6H14NOP and a molecular weight of 147.16 . It’s also known as "4-amino-1-methylphosphinane 1-oxide" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H14NOP/c1-9(8)4-2-6(7)3-5-9/h6H,2-5,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Reductive Amination and Synthesis of N-Methyl- and N-Alkylamines

The synthesis of N-methyl- and N-alkylamines is crucial in both academic research and industrial production due to their extensive applications in life-science molecules. An expedient method for the selective synthesis of these amines uses nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts. This process facilitates the synthesis of various N-methyl- and N-alkylamines, including amino acid derivatives and existing drug molecules, highlighting its versatility and efficiency in amine functionalization (Senthamarai et al., 2018).

Catalyzed Epoxidation and Oxone Activation

Amines have been shown to catalyze the epoxidation of alkenes with Oxone, achieving significant levels of asymmetric induction. This process benefits from the dual role of protonated ammonium salts as both phase transfer catalysts and activators of Oxone, leading to a new understanding of the mechanism behind amine-catalyzed epoxidations. Such insights are fundamental for developing more efficient and selective catalytic reactions involving amines (Aggarwal et al., 2003).

Development of Cyclic Phosphonic Analogues

The interaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with various amines has led to the discovery of a new class of cyclic phosphonic analogues. This reaction demonstrates the potential of amines in creating novel phosphonic structures, offering a pathway for the development of new compounds with potential applications in various fields of chemistry (Budzisz Elż & Pastuszko Slawomir, 1999).

Electrochemical Oxidation in Ionic Liquid Media

The electrochemical oxidation of primary amine in ionic liquid media has been explored for modifying electrode surfaces. This process results in the formation of an organic layer attached to the electrode surface, offering a novel approach for electrode modification and the development of sensors or catalytic surfaces with enhanced properties (Ghilane et al., 2010).

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302) or causes skin irritation (H315). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

1-methyl-1-oxo-1λ5-phosphinan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NOP/c1-9(8)4-2-6(7)3-5-9/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESRJTWHNINLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP1(=O)CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1-oxo-1lambda5-phosphinan-4-amine

CAS RN

2375269-75-1
Record name 4-amino-1-methylphosphinane 1-oxide
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